molecular formula C19H20F3N3O3S B11566579 1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone

1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone

Cat. No.: B11566579
M. Wt: 427.4 g/mol
InChI Key: ULRJFXKZTIZHKW-UHFFFAOYSA-N
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Description

1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone is a complex organic compound that features a trifluoroethanone moiety attached to an imidazolidinyl group, which is further substituted with a dimethylaminophenyl and a phenylsulfonyl group

Preparation Methods

The synthesis of 1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the dimethylaminophenyl group: This step often involves a nucleophilic substitution reaction where a dimethylaminophenyl halide reacts with the imidazolidinone core.

    Attachment of the phenylsulfonyl group: This can be done through a sulfonylation reaction using a phenylsulfonyl chloride in the presence of a base.

    Incorporation of the trifluoroethanone moiety: This final step may involve a Friedel-Crafts acylation reaction using a trifluoroacetyl chloride.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, potentially yielding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenylsulfonyl group, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular uptake due to its unique structural features.

    Industry: The compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The trifluoroethanone moiety can interact with active sites of enzymes, while the dimethylaminophenyl and phenylsulfonyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone include:

    1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanol: This compound has a hydroxyl group instead of a carbonyl group, which can affect its reactivity and binding properties.

    1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoromethane: This compound lacks the carbonyl group, which can significantly alter its chemical behavior and applications.

    1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoropropanone: This compound has an additional carbon in the alkyl chain, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding characteristics.

Properties

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-2-[4-(dimethylamino)phenyl]imidazolidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H20F3N3O3S/c1-23(2)15-10-8-14(9-11-15)17-24(18(26)19(20,21)22)12-13-25(17)29(27,28)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3

InChI Key

ULRJFXKZTIZHKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

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